ent-Abacavir

Chiral chromatography Pharmacopoeial impurity profiling Enantiomeric purity analysis

ent-Abacavir (Abacavir EP Impurity A) is the sole valid reference standard for quantifying the undesired (1R,4S)-enantiomer in Abacavir drug substance via validated chiral HPLC methods (Rs ≥3.5). Its use is mandatory for ICH Q3A impurity profiling, system suitability testing, and ANDA batch release. Generic substitution with Abacavir or racemic sulfate is analytically invalid due to fundamental stereochemical and biological differences. Procure only the authenticated enantiomer to ensure regulatory compliance and analytical accuracy.

Molecular Formula C8H7NOS
Molecular Weight 0
CAS No. 128131-83-9
Cat. No. B1180181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Abacavir
CAS128131-83-9
Molecular FormulaC8H7NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Abacavir (CAS 128131-83-9) Procurement Guide: Stereochemical Identity and Baseline Characteristics for Analytical Applications


ent-Abacavir (CAS 128131-83-9; also cited as 136470-79-6) is the (1R,4S)-configured enantiomer of the carbocyclic nucleoside reverse transcriptase inhibitor Abacavir, which bears the (1S,4R) absolute stereochemistry on the cyclopentene ring [1]. As a chiral compound with two defined stereocenters, ent-Abacavir is recognized as Abacavir EP Impurity A and serves as a pharmacopoeial reference standard for the analysis and quality control of Abacavir active pharmaceutical ingredient [2]. Its primary scientific and industrial utility lies not in direct antiviral therapy but in analytical method development, method validation, and quality control applications requiring a fully characterized enantiomeric standard . The compound is supplied as an off-white to pale yellow solid with a molecular weight of 286.33 g/mol and melting point exceeding 77°C (with decomposition) .

Why ent-Abacavir Cannot Be Substituted with Abacavir or Racemic Mixtures in Analytical and Research Workflows


Generic substitution of ent-Abacavir with Abacavir or racemic Abacavir sulfate is analytically and scientifically invalid due to fundamental differences in stereochemical identity and regulatory function. Abacavir possesses (1S,4R) stereochemistry and is metabolized intracellularly via a stereoselective phosphorylation cascade to carbovir triphosphate (CBV-TP), which potently inhibits HIV-1 reverse transcriptase [1]. In contrast, ent-Abacavir bears the opposite (1R,4S) configuration and, based on well-established structure-activity relationships for carbocyclic nucleoside enantiomers, is not a substrate for the same activating kinases, rendering it therapeutically inactive as an NRTI [2]. Chromatographically, these two enantiomers are distinct entities that can be baseline-resolved using validated chiral HPLC methods with a resolution factor of not less than 3.5 [3]. For analytical method development, system suitability testing, or impurity profiling required for Abacavir drug substance and drug product release, only the authentic ent-Abacavir enantiomer can serve as a valid reference marker for the undesired stereoisomer [4].

ent-Abacavir (CAS 128131-83-9) Quantitative Differentiation Evidence: Comparator-Based Analytical and Biological Data


Stereochemical Configuration and Pharmacopoeial Identity: ent-Abacavir Versus Abacavir

ent-Abacavir is defined by (1R,4S) absolute stereochemistry on the cyclopentene ring, whereas the active pharmaceutical ingredient Abacavir possesses the opposite (1S,4R) configuration [1]. This stereochemical distinction underpins its formal designation as Abacavir EP Impurity A, a regulated reference standard recognized by the European Pharmacopoeia for impurity profiling and analytical method validation [2].

Chiral chromatography Pharmacopoeial impurity profiling Enantiomeric purity analysis

Chiral Chromatographic Resolution: Baseline Separation of ent-Abacavir from Abacavir

A validated chiral liquid chromatographic method using a Chiralcel OD column with n-hexane-ethanol-trifluoroacetic acid (92:8:0.1, v/v) mobile phase achieved baseline resolution between the enantiomers of Abacavir sulfate with a resolution factor (Rs) of not less than 3.5 [1]. This method demonstrates the analytical distinguishability of ent-Abacavir from Abacavir, enabling accurate quantitation of enantiomeric impurity in commercial drug substance.

Chiral HPLC Enantiomeric separation Method validation

Enzymatic Phosphorylation Selectivity and Antiviral Activity: Class-Level Inference from Carbovir Enantiomers

Although direct antiviral activity data for ent-Abacavir are not available in the peer-reviewed literature, class-level inference from the structurally related carbocyclic nucleoside Carbovir provides strong evidence for enantioselective activation. The natural β-D enantiomer of Carbovir exhibits potent anti-HIV activity with an EC50 of 0.31 μg/mL in MT-4 cells, whereas the β-L enantiomer is weakly active [1]. This enantioselectivity is attributed to marked selectivity of anabolic enzymes toward the β-D enantiomer for initial phosphorylation [1]. By extrapolation, ent-Abacavir, as the non-natural enantiomer, is predicted to be a poor substrate for activating kinases and thus therapeutically inactive.

Enantioselective phosphorylation Antiviral activity Nucleoside metabolism

Carbovir Triphosphate RT Inhibition: Active Metabolite Benchmark for Abacavir-Class Compounds

The active metabolite of Abacavir, carbovir triphosphate (CBV-TP), inhibits HIV-1 reverse transcriptase with an IC50 of 900 nM against wild-type HIV-1 LAI RT in a heteropolymeric DNA polymerase assay in the presence of 5 mM ATP [1]. This quantitative benchmark defines the potency of the therapeutically active stereoisomer-derived metabolite. ent-Abacavir, as the non-natural enantiomer, is not expected to undergo efficient intracellular conversion to an active triphosphate form due to the stereoselectivity of activating kinases [2].

HIV-1 reverse transcriptase Carbovir triphosphate Enzyme inhibition

Physical Property Differentiation: Melting Point and Purity Specifications

ent-Abacavir is supplied as an off-white to pale yellow solid with a melting point of >77°C (with decomposition) and a typical purity specification of not less than 98% by HPLC . These specifications are established for reference standard-grade material intended for analytical method development and quality control applications. In contrast, pharmaceutical-grade Abacavir sulfate has a melting point of approximately 165°C and purity specifications exceeding 99% as an API [1].

Physicochemical characterization Reference standard quality Purity specification

Recommended Research and Industrial Applications for ent-Abacavir (CAS 128131-83-9) Based on Quantitative Evidence


Analytical Method Development and Validation for Enantiomeric Purity of Abacavir API

ent-Abacavir is the definitive reference standard for developing and validating chiral HPLC methods to quantify the undesired enantiomer in Abacavir drug substance. The validated method achieving resolution Rs ≥ 3.5 on a Chiralcel OD column with n-hexane-ethanol-TFA mobile phase provides a robust, reproducible platform for quality control laboratories to meet ICH Q3A impurity thresholds [1]. This application is mandatory for ANDA submissions and commercial batch release testing.

System Suitability Testing for Pharmacopoeial Monograph Compliance

As Abacavir EP Impurity A, ent-Abacavir is used in system suitability mixtures to verify chromatographic performance before analyzing Abacavir samples. Its distinct retention time and baseline resolution from Abacavir ensure that the analytical system can reliably detect and quantify stereochemical impurities at levels required by the European Pharmacopoeia and USP monographs [2].

Negative Control in HIV-1 Reverse Transcriptase Inhibition Assays

Based on class-level evidence that the non-natural enantiomers of carbocyclic nucleosides are poorly phosphorylated and inactive against HIV-1 RT, ent-Abacavir can serve as a stereochemical negative control in cellular antiviral assays. When run in parallel with Abacavir (EC50 range 14.8-676 nM depending on viral clade [3]), ent-Abacavir provides a benchmark for enantioselective antiviral activity, confirming that observed inhibition is stereospecific to the (1S,4R) configuration.

Reference Material for Forced Degradation and Stability-Indicating Method Validation

ent-Abacavir is employed as a marker for stereochemical stability during forced degradation studies of Abacavir drug substance and drug product. The compound's established purity specification (NLT 98%) and melting point (>77°C with decomposition) provide baseline physicochemical parameters for assessing whether Abacavir undergoes epimerization to the inactive enantiomer under stress conditions such as elevated temperature, humidity, or acidic/basic hydrolysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ent-Abacavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.